molecular formula C24H24N2O5 B2925763 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921566-92-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2925763
CAS RN: 921566-92-9
M. Wt: 420.465
InChI Key: NSNHGJMBYFNUGL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves analyzing the structure of the molecule, including the types and arrangement of bonds, the shape of the molecule, and any functional groups present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .

Scientific Research Applications

Synthesis and Characterization

Chemically complex compounds, including those with chromene and oxazepine moieties, are often synthesized to explore their potential in various scientific applications. For example, research in medicinal chemistry frequently involves the design and synthesis of novel compounds with potential antibacterial properties. A study by Palkar et al. (2017) demonstrated the synthesis of novel analogs targeting antibacterial activity, showcasing the importance of structural confirmation through various spectroscopic techniques such as Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, and High Resolution Mass Spectra (Palkar et al., 2017).

Chemical Reactions and Mechanisms

Understanding the reactions and mechanisms underlying the synthesis and transformation of complex molecules is crucial. For instance, the work by Cherfaoui et al. (2017) revisited the synthesis of dibenzo[b,e][1,4]diazepin-1-ones, establishing a catalyst-free method that explores the reactivity of certain compounds towards electrophiles, demonstrating the innovative approaches in organic synthesis (Cherfaoui et al., 2017).

Applications in Scientific Research

The synthesized compounds often undergo evaluation for various biological activities, such as antimicrobial, antiallergic, or cytotoxic effects. For example, Raval et al. (2012) explored the antimicrobial activity of synthesized compounds, highlighting the potential applications of novel chemical entities in combating microbial resistance (Raval et al., 2012). Similarly, Deady et al. (2005) assessed the cytotoxic activity of carboxamide derivatives, indicating the role of chemical synthesis in discovering new therapeutic agents (Deady et al., 2005).

Mechanism of Action

This is typically used in the context of drugs or bioactive compounds, and refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-4-11-26-18-10-9-16(13-20(18)30-14-24(2,3)23(26)29)25-21(27)17-12-15-7-5-6-8-19(15)31-22(17)28/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHGJMBYFNUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide

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